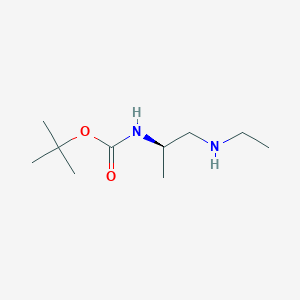

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

CAS No.:

Cat. No.: VC15973948

Molecular Formula: C10H22N2O2

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2O2 |

|---|---|

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |

| Standard InChI Key | VJRACYXJGFHJHI-MRVPVSSYSA-N |

| Isomeric SMILES | CCNC[C@@H](C)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCNCC(C)NC(=O)OC(C)(C)C |

Introduction

Chemical Identification and Nomenclature

The systematic IUPAC name for this compound is tert-butyl (1R)-2-(ethylamino)-1-methylethylcarbamate, reflecting its branched alkyl and carbamate substituents . Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g/mol . The compound is registered under multiple identifiers, including CAS numbers 1702807-93-9 and 869901-70-2, which distinguish it from stereoisomers and related derivatives . Synonyms such as (R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate emphasize its enantiomeric purity, critical for applications in asymmetric synthesis .

Structural and Stereochemical Features

Molecular Architecture

The molecule comprises a central propan-2-ylamine backbone substituted with an ethylamino group (-NHCH₂CH₃) and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group, a staple in peptide synthesis, shields the amine functionality during multi-step reactions . The stereogenic center at the C1 position confers chirality, with the (R)-configuration confirmed via its InChI key (VJRACYXJGFHJHI-MRVPVSSYSA-N) .

Table 1: Key Structural Descriptors

Three-Dimensional Conformation

The 3D structure, accessible via PubChem’s interactive model , reveals a staggered conformation that minimizes steric hindrance between the Boc group and ethylamino substituent. This spatial arrangement enhances stability and influences reactivity in nucleophilic acyl substitution reactions .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the carbamate moiety .

-

NMR: ¹H NMR (CDCl₃) signals include δ 1.44 (s, 9H, Boc CH₃), δ 2.78 (q, 2H, -NHCH₂CH₃), and δ 3.20 (m, 1H, chiral center) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The Boc-protected amine serves as a transient masking group in peptide and protease inhibitor synthesis. For instance, analogous carbamates are precursors to antiviral agents targeting RNA polymerase .

Chiral Building Block

The (R)-configuration enables asymmetric synthesis of β-amino alcohols, which are pivotal in creating antihypertensive drugs like nebivolol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume